

chemical structure and properties of Pseudomonic acid D

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudomonic acid D*

Cat. No.: B1679823

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An In-depth Technical Guide to Pseudomonic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid D is a naturally occurring antibiotic belonging to the mupirocin family, a group of related antimicrobial compounds produced by the bacterium *Pseudomonas fluorescens*. As a minor metabolite in the pseudomonic acid complex, it shares a common structural backbone with the more abundant and clinically utilized Pseudomonic acid A (mupirocin). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological aspects of **Pseudomonic acid D**, tailored for a scientific audience engaged in natural product research and drug development.

Chemical Structure and Properties

Pseudomonic acid D is a C26 polyketide-derived metabolite. Its chemical structure is characterized by a unique nine-carbon monic acid core esterified to a 9-hydroxynonanoic acid side-chain.

Table 1: Chemical Identifiers of **Pseudomonic Acid D**

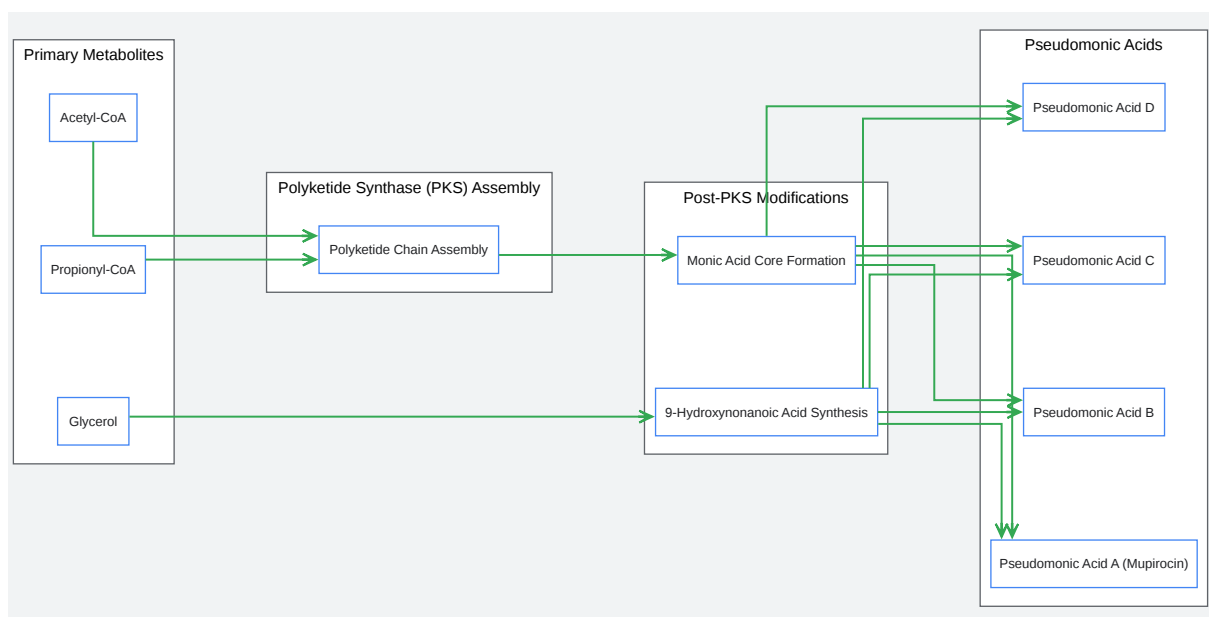
Identifier	Value
IUPAC Name	(E)-9-[[[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxy]non-4-enoic acid[1]
Molecular Formula	C ₂₆ H ₄₂ O ₉ [1]
CAS Number	85248-93-7[1]
SMILES	C--INVALID-LINK--C[C@H]2CO--INVALID-LINK-- O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C"> C@H--INVALID-LINK--O[1]

Table 2: Physicochemical Properties of **Pseudomonic Acid D**

Property	Value	Source
Molecular Weight	498.6 g/mol [1]	PubChem
Monoisotopic Mass	498.28288291 Da[1]	PubChem (Computed)
Boiling Point (Predicted)	687.4 ± 55.0 °C	ChemicalBook
Density (Predicted)	1.196 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	4.60 ± 0.10	ChemicalBook
UV max (in Ethanol)	222 nm	Google Patents
Solubility	Soluble in DMSO, ethanol, and dimethyl formamide. Sparingly soluble in aqueous buffers.[2]	Cayman Chemical
Appearance	Solid powder[3]	MedKoo Biosciences

Biosynthesis

Pseudomonic acid D is a secondary metabolite produced by *Pseudomonas fluorescens*. The biosynthesis of the pseudomonic acid family originates from a polyketide pathway. Radiolabelling studies have indicated that the biosynthesis of Pseudomonic acid A and B follow distinct pathways, suggesting that one is not a direct precursor of the other. It is believed that an early biosynthetic intermediate is preferentially oxidized to divert the pathway towards the accumulation of Pseudomonic acid B over A under specific fermentation conditions. While the specific enzymatic steps leading to **Pseudomonic acid D** have not been fully elucidated, it is understood to be part of the broader mupirocin biosynthetic gene cluster.



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Caption: Generalized biosynthetic pathway of pseudomonic acids.

Mechanism of Action

The primary molecular target of the pseudomonic acids, including **Pseudomonic acid D**, is the bacterial isoleucyl-tRNA synthetase (IleRS). By binding to and inhibiting this enzyme, pseudomonic acids prevent the incorporation of isoleucine into newly synthesized polypeptides. This leads to a cessation of protein synthesis and ultimately inhibits bacterial growth and replication. This mechanism of action is distinct from many other classes of antibiotics, which contributes to its efficacy against strains resistant to other antimicrobial agents.

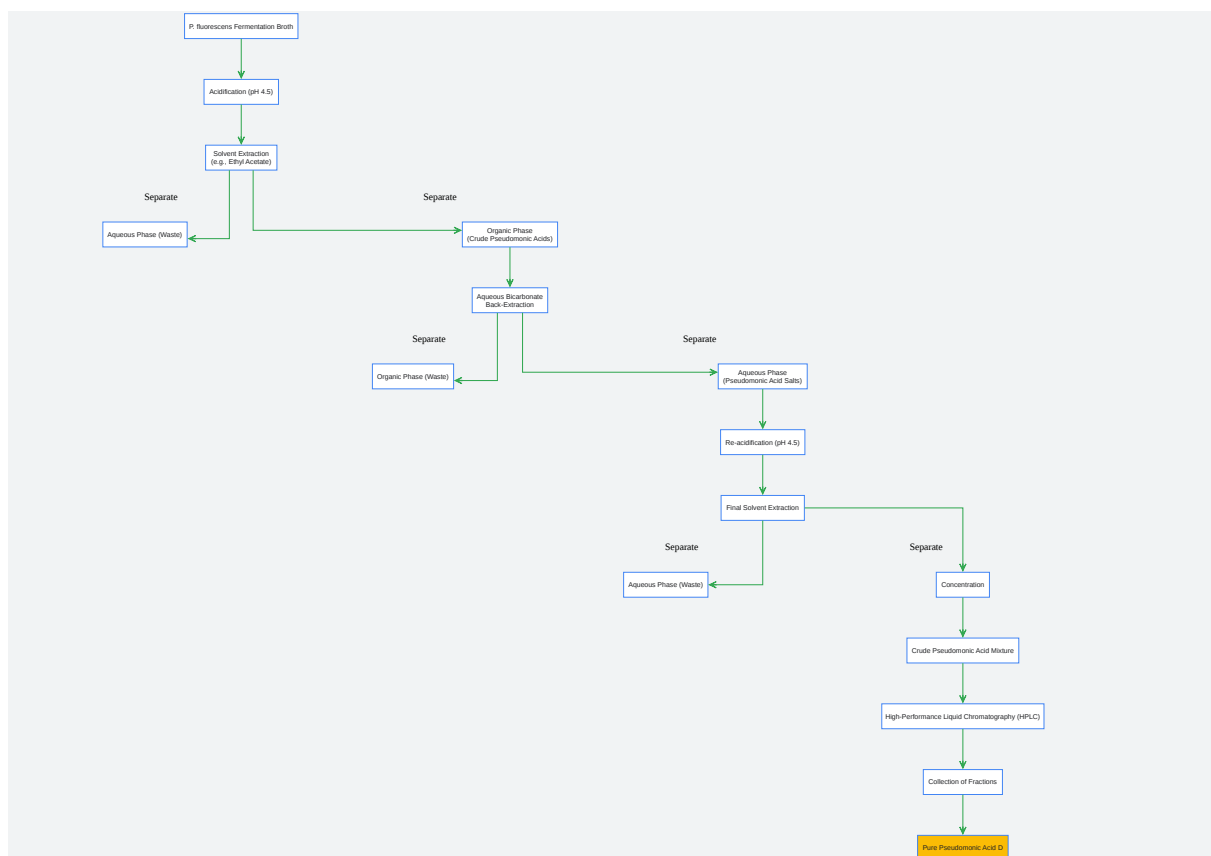
Experimental Protocols

Isolation and Purification of Pseudomonic Acid D

The following is a general protocol for the isolation of pseudomonic acids from a *Pseudomonas fluorescens* fermentation broth. The separation of individual pseudomonic acids, including **Pseudomonic acid D**, requires further chromatographic steps.

- Fermentation and Extraction:
 - *Pseudomonas fluorescens* is cultured in a suitable nutrient medium under aerobic conditions to produce the pseudomonic acid complex.
 - The fermentation broth is acidified to approximately pH 4.5.
 - The acidified broth is extracted with a water-immiscible organic solvent, such as methyl isobutyl ketone or ethyl acetate.
 - The organic extract, containing the pseudomonic acids, is separated from the aqueous phase.
- Initial Purification:
 - The organic extract is washed with an aqueous solution of sodium bicarbonate to extract the acidic pseudomonic acids into the aqueous phase.
 - The aqueous phase is then re-acidified to pH 4.5 and back-extracted with the organic solvent.

- The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude mixture of pseudomonic acids.
- Chromatographic Separation:
 - The crude mixture is subjected to column chromatography for the separation of the individual pseudomonic acids.
 - A detailed HPLC protocol for the separation of a mixture containing Mupirocin (Pseudomonic Acid A) and **Pseudomonic Acid D** has been described using a C18 column with a gradient elution of methanol and sodium dihydrogen phosphate buffer (pH 3.0). The detection is typically carried out at 220 nm.



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Caption: General workflow for the isolation and purification of **Pseudomonic Acid D**.

Structure Elucidation

The structure of **Pseudomonic acid D** has been confirmed through a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule. Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and to assign specific chemical shifts to each proton and carbon.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and carbon-carbon double bonds ($\text{C}=\text{C}$).
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy is used to identify the presence of chromophores, such as the α,β -unsaturated ester in the monic acid core.

Conclusion

Pseudomonic acid D represents an interesting member of the mupirocin family of antibiotics. While it is a minor component of the natural product mixture, its structural similarity to the clinically important mupirocin makes it a valuable subject for further research. A thorough understanding of its chemical and biological properties, as provided in this guide, is essential for researchers aiming to explore its potential applications, develop new derivatives with improved activity, or investigate the biosynthesis of this important class of natural products. The detailed experimental approaches outlined here provide a foundation for the isolation, characterization, and further investigation of **Pseudomonic acid D**.

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- To cite this document: BenchChem. [chemical structure and properties of Pseudomonic acid D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679823#chemical-structure-and-properties-of-pseudomonic-acid-d]

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